molecular formula C8H7N5O3 B11789531 2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid

2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11789531
M. Wt: 221.17 g/mol
InChI Key: BPKMBBQSFCGDLJ-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a methoxy group at the 6-position, and a triazole ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridazine with azide derivatives to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-(6-Hydroxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a triazole ring and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7N5O3

Molecular Weight

221.17 g/mol

IUPAC Name

2-(6-methoxypyridazin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H7N5O3/c1-16-7-3-2-6(10-11-7)13-9-4-5(12-13)8(14)15/h2-4H,1H3,(H,14,15)

InChI Key

BPKMBBQSFCGDLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2N=CC(=N2)C(=O)O

Origin of Product

United States

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